13-Hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
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Overview
Description
Carbamic acid (6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl) ester is an azamacrocycle and a lactam.
Scientific Research Applications
Antitumor Activity of Anthracycline Derivatives
Synthesis and Antitumor Activity of 9-[(Carbamoyloxy)alkyl]anthracyclines This study explores the synthesis of carbamate derivatives of (hydroxyalkyl)anthracyclines, which demonstrated significant antitumor efficacy, surpassing the parent alcohols and known anthracyclines like daunorubicin and doxorubicin in an L-1210 leukemia test system. Specific derivatives like phenylcarbamate and secondary carbamates showed notable potency, indicating the potential of these compounds in cancer therapy. The 13R isomer in particular exhibited remarkably high efficacy (Adams et al., 1990).
Synthesis of Maresin-Like Lipid Mediators
Stereoselective Synthesis of Maresin-Like Lipid Mediators This research involves the chemical synthesis of maresin-like lipid mediators, which are critical in anti-inflammatory processes. The synthesis was highly stereoselective, indicating potential therapeutic applications of these synthesized compounds in inflammation-related conditions (Hong et al., 2019).
Stereochemistry of Cyclopeptide Alkaloids
Stereochemistry and NMR Data Assignment of Cyclopeptide Alkaloids The stereochemistry and complete NMR spectroscopic data of certain cyclopeptide alkaloids were elucidated in this study. These findings are essential for understanding the structure-activity relationship of such compounds, which has implications in pharmaceutical research (Nisar et al., 2010).
Macrocyclic Ligand Structural Reinforcement
Structural Reinforcement of a Large Macrocyclic Ligand This research presents the synthesis and complex formation of large macrocyclic ligands with various metal ions, demonstrating enhanced selectivity for larger metal ions. Such insights are pivotal in developing new ligands for catalysis and metal ion detection (Wade et al., 1990).
Biological Effects of Dihydroxylated Compounds
Characterization and Biological Effects of Dihydroxylated Compounds The study characterizes dihydroxylated metabolites deriving from α-linolenic acid and their biological activities. These compounds exhibited anti-aggregatory and anti-inflammatory properties, suggesting potential for therapeutic use in inflammation-related disorders (Liu et al., 2013).
Synthesis of Bis[(Carbamoyloxy)methyl] Derivatives
Synthesis and Evaluation of Furan, Thiophene, and Azole Bis[(Carbamoyloxy)methyl] Derivatives This study involved the synthesis of various bis(carbamates) based on heterocyclic systems. Although these compounds exhibited limited activity against murine P388 lymphocytic leukemia, such syntheses contribute to the ongoing exploration of potential antineoplastic agents (Anderson & Jones, 1984).
properties
Molecular Formula |
C29H40N2O9 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[(4E,6Z,10E)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9+,18-13+ |
InChI Key |
QTQAWLPCGQOSGP-RKOUBUDQSA-N |
Isomeric SMILES |
CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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